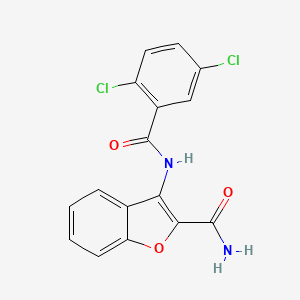

3-(2,5-Dichlorobenzamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(2,5-dichlorobenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O3/c17-8-5-6-11(18)10(7-8)16(22)20-13-9-3-1-2-4-12(9)23-14(13)15(19)21/h1-7H,(H2,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSLHQIEWSDHGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.

Mode of Action

Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes.

Biological Activity

3-(2,5-Dichlorobenzamido)benzofuran-2-carboxamide is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a 2,5-dichlorobenzamide group. This unique structure is believed to contribute to its biological activity. The molecular formula is CHClNO, and its molecular weight is approximately 353.18 g/mol.

The biological activity of 3-(2,5-Dichlorobenzamido)benzofuran-2-carboxamide can be attributed to its interaction with various molecular targets in cells. Preliminary studies suggest that it may exert its effects through:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It may interact with specific receptors, altering cellular signaling pathways that lead to therapeutic effects.

Anticancer Activity

Recent studies have indicated that 3-(2,5-Dichlorobenzamido)benzofuran-2-carboxamide exhibits significant anticancer properties. In vitro tests demonstrated cytotoxic effects against various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Prostate Cancer (PC3)

The compound showed lower toxicity against normal cells compared to cancer cells, suggesting a selective mechanism that may be beneficial for therapeutic applications.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Screening against several bacterial strains revealed:

- Effective against Gram-positive bacteria such as Staphylococcus aureus.

- Limited activity against Gram-negative bacteria like Escherichia coli.

Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) observed for various pathogens.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | >100 |

| Candida albicans | 20 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzofuran and benzamide moieties significantly influence activity. For example:

- Substituent Effects : The presence of electron-withdrawing groups enhances anticancer activity, while electron-donating groups may reduce it.

Case Studies

- Study on Anticancer Properties : A study conducted by Zhang et al. (2023) reported that 3-(2,5-Dichlorobenzamido)benzofuran-2-carboxamide induced apoptosis in MCF-7 cells through the activation of caspase pathways.

- Antimicrobial Testing : Research by Kumar et al. (2024) evaluated the antimicrobial efficacy of this compound against various strains, confirming its selective action against Gram-positive bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Vilazodone Amide Intermediate

Chemical Name : 5-(piperazin-1-yl)benzofuran-2-carboxamide

Molecular Formula : C₁₃H₁₅N₃O₂

Molecular Weight : 245.28 g/mol

Key Features :

- A piperazine ring at the 5-position of the benzofuran core.

- Unsubstituted carboxamide group (-CONH₂).

Comparison: The vilazodone intermediate lacks halogenation and methoxy substituents, resulting in a significantly lower molecular weight (245.28 vs. 493.32 g/mol). The piperazine group enhances basicity and aqueous solubility, which is critical for central nervous system (CNS) drug bioavailability.

General Benzofuran-2-Carboxamide Derivatives

Patent literature describes benzofuran-2-carboxamide derivatives as a versatile scaffold for drug development, with substitutions tailored for specific therapeutic outcomes. For example:

- 3-(4-Hydroxybutyryl)-1H-indole-5-carbonitrile : A vilazodone precursor with a hydroxybutyryl chain, emphasizing the role of polar substituents in synthetic intermediates .

- Unsubstituted benzofuran-2-carboxamide : Simpler analogs prioritize metabolic stability over target specificity.

Structural and Functional Data Table

Research Findings and Implications

- Synthetic Accessibility : The queried compound’s dichlorobenzamido and dimethoxyphenyl groups necessitate multi-step synthesis, contrasting with the vilazodone intermediate’s reliance on piperazine incorporation .

- Pharmacological Potential: Halogenation (Cl) and methoxy groups may enhance binding to targets like serotonin receptors or kinase enzymes, whereas piperazine derivatives are often leveraged for CNS penetration .

- Limitations : Experimental data on solubility, potency, and toxicity for the queried compound are absent in the provided evidence. Further studies are required to validate its therapeutic profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.